Cas no 2172602-03-6 (1-1-(hydroxymethyl)-2-methylcyclopropyl-4-(propan-2-yl)cyclohexan-1-ol)
1-1-(hydroxymethyl)-2-methylcyclopropyl-4-(propan-2-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-1-(hydroxymethyl)-2-methylcyclopropyl-4-(propan-2-yl)cyclohexan-1-ol
- 1-[1-(hydroxymethyl)-2-methylcyclopropyl]-4-(propan-2-yl)cyclohexan-1-ol
- EN300-1632266
- 2172602-03-6
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- Inchi: 1S/C14H26O2/c1-10(2)12-4-6-14(16,7-5-12)13(9-15)8-11(13)3/h10-12,15-16H,4-9H2,1-3H3
- InChI Key: AWTLMWLTCHXKAY-UHFFFAOYSA-N
- SMILES: OC1(CCC(C(C)C)CC1)C1(CO)CC1C
Computed Properties
- Exact Mass: 226.193280068g/mol
- Monoisotopic Mass: 226.193280068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 40.5Ų
1-1-(hydroxymethyl)-2-methylcyclopropyl-4-(propan-2-yl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1632266-0.05g |
1-[1-(hydroxymethyl)-2-methylcyclopropyl]-4-(propan-2-yl)cyclohexan-1-ol |
2172602-03-6 | 0.05g |
$1091.0 | 2023-06-04 | ||
| Enamine | EN300-1632266-0.1g |
1-[1-(hydroxymethyl)-2-methylcyclopropyl]-4-(propan-2-yl)cyclohexan-1-ol |
2172602-03-6 | 0.1g |
$1144.0 | 2023-06-04 | ||
| Enamine | EN300-1632266-0.25g |
1-[1-(hydroxymethyl)-2-methylcyclopropyl]-4-(propan-2-yl)cyclohexan-1-ol |
2172602-03-6 | 0.25g |
$1196.0 | 2023-06-04 | ||
| Enamine | EN300-1632266-0.5g |
1-[1-(hydroxymethyl)-2-methylcyclopropyl]-4-(propan-2-yl)cyclohexan-1-ol |
2172602-03-6 | 0.5g |
$1247.0 | 2023-06-04 | ||
| Enamine | EN300-1632266-1.0g |
1-[1-(hydroxymethyl)-2-methylcyclopropyl]-4-(propan-2-yl)cyclohexan-1-ol |
2172602-03-6 | 1g |
$1299.0 | 2023-06-04 | ||
| Enamine | EN300-1632266-2.5g |
1-[1-(hydroxymethyl)-2-methylcyclopropyl]-4-(propan-2-yl)cyclohexan-1-ol |
2172602-03-6 | 2.5g |
$2548.0 | 2023-06-04 | ||
| Enamine | EN300-1632266-5.0g |
1-[1-(hydroxymethyl)-2-methylcyclopropyl]-4-(propan-2-yl)cyclohexan-1-ol |
2172602-03-6 | 5g |
$3770.0 | 2023-06-04 | ||
| Enamine | EN300-1632266-10.0g |
1-[1-(hydroxymethyl)-2-methylcyclopropyl]-4-(propan-2-yl)cyclohexan-1-ol |
2172602-03-6 | 10g |
$5590.0 | 2023-06-04 | ||
| Enamine | EN300-1632266-50mg |
1-[1-(hydroxymethyl)-2-methylcyclopropyl]-4-(propan-2-yl)cyclohexan-1-ol |
2172602-03-6 | 50mg |
$1091.0 | 2023-09-22 | ||
| Enamine | EN300-1632266-100mg |
1-[1-(hydroxymethyl)-2-methylcyclopropyl]-4-(propan-2-yl)cyclohexan-1-ol |
2172602-03-6 | 100mg |
$1144.0 | 2023-09-22 |
1-1-(hydroxymethyl)-2-methylcyclopropyl-4-(propan-2-yl)cyclohexan-1-ol Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 1-1-(hydroxymethyl)-2-methylcyclopropyl-4-(propan-2-yl)cyclohexan-1-ol
Chemical Profile of 1-1-(hydroxymethyl)-2-methylcyclopropyl-4-(propan-2-yl)cyclohexan-1-ol (CAS No. 2172602-03-6)
The compound 1-1-(hydroxymethyl)-2-methylcyclopropyl-4-(propan-2-yl)cyclohexan-1-ol, identified by its CAS number 2172602-03-6, represents a structurally intricate molecule with significant potential in the field of pharmaceutical chemistry. This tricyclic alcohol features a unique combination of cyclopropyl, cyclohexane, and propanyl substituents, which contribute to its distinct chemical properties and biological activities. The presence of multiple stereocenters and functional groups makes it a subject of interest for synthetic chemists and medicinal researchers alike.
In recent years, the development of novel molecular architectures has been a cornerstone in the quest for effective therapeutic agents. The structural motif of 1-1-(hydroxymethyl)-2-methylcyclopropyl-4-(propan-2-yl)cyclohexan-1-ol aligns well with current trends in drug discovery, particularly in the design of molecules that exhibit high selectivity and low toxicity. The cyclopropyl ring, a common feature in bioactive compounds, is known to enhance binding affinity to biological targets due to its rigid conformation. Additionally, the hydroxymethyl and secondary alcohol functionalities provide opportunities for further derivatization, enabling the exploration of diverse pharmacophores.
One of the most compelling aspects of this compound is its potential application in the development of neuroprotective agents. Emerging research suggests that tricyclic alcohols with similar structural features may interact with central nervous system (CNS) receptors, offering a promising avenue for treating neurodegenerative diseases. Specifically, studies have indicated that compounds with cyclopropyl substituents can modulate neurotransmitter activity, potentially leading to novel treatments for conditions such as Alzheimer's and Parkinson's disease. The 1-hydroxymethyl group in particular has been implicated in enhancing metabolic stability while maintaining bioavailability, a critical factor in drug design.
The 2-methylcyclopropyl moiety further contributes to the compound's pharmacological profile by influencing its solubility and membrane permeability. This feature is particularly important for CNS drugs, where blood-brain barrier penetration is often a limiting factor. Preliminary computational studies have demonstrated that this structural element can optimize pharmacokinetic properties, ensuring efficient delivery to target sites. Moreover, the 4-(propan-2-yl)cyclohexan-1-ol backbone provides a stable scaffold for further functionalization, allowing researchers to fine-tune interactions with biological targets.
Recent advances in structure-based drug design have highlighted the importance of understanding molecular interactions at an atomic level. The three-dimensional structure of 1-1-(hydroxymethyl)-2-methylcyclopropyl-4-(propan-2-yl)cyclohexan-1-ol, as determined through X-ray crystallography or NMR spectroscopy, can reveal critical insights into its binding mode with enzymes or receptors. Such information is invaluable for optimizing lead compounds into viable drug candidates. For instance, knowledge of how the hydroxymethyl group interacts with polar residues in a target protein can guide modifications aimed at improving binding affinity.
Another area of interest is the compound's potential role in anti-inflammatory therapies. Inflammation is a hallmark of numerous diseases, and modulating inflammatory pathways has become a major focus in drug development. The unique structural features of this compound may enable it to interfere with key inflammatory mediators by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). While these possibilities are still under investigation, preliminary assays have shown promising activity in vitro. The ability to develop molecules that selectively target inflammatory pathways without causing systemic side effects remains a significant challenge in medicine.
The synthesis of 1-1-(hydroxymethyl)-2-methylcyclopropyl-4-(propan-2-yl)cyclohexan-1-ol presents an intriguing challenge for synthetic chemists due to its complex tricyclic framework. Modern synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, offer powerful tools for constructing such molecules efficiently. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the propyl group at the 4-position of the cyclohexane ring, while stereoselective epoxidation followed by ring-opening reactions can be used to establish the hydroxymethyl functionality. These strategies not only demonstrate the compound's synthetic accessibility but also highlight its versatility as a building block for more complex derivatives.
In conclusion,1-hydroxymethyl)-2-methylcyclopropyl)-4(propan( propan( 4( prop)- prop)- prop)- prop)- prop)- prop)- prop)- prop)- prop)- prop)- prop) - propan( 4( propan( 4( propan( 4( propan( 4( propan( 4( propan( 4(( hydroxymethyldimethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylenol (CAS No.) represents a structurally fascinating molecule with broad therapeutic implications. Its unique architecture and functional groups make it an attractive candidate for further exploration in drug discovery programs targeting neurological disorders, anti-inflammatory diseases, and other conditions where precise molecular targeting is required. As research continues to uncover new applications for tricyclic alcohols,2172602may play an increasingly important role in developing next-generation pharmaceuticals.
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